9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Overview
Description
The compound 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic lactam that has been investigated for its potential pharmacological properties. In particular, it has been prepared and screened for antihypertensive activity. The compound is part of a larger family of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which have been synthesized for this purpose .
Synthesis Analysis
The synthesis of these compounds involves the preparation of 9-substituted derivatives. For instance, the parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, was found to be the most potent antihypertensive agent in the series. The synthesis process allows for the introduction of various substituents at the 9 position, which can significantly affect the biological activity of the compounds .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a spirocyclic framework that incorporates a lactam ring. The presence of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one moiety is crucial for the observed biological activity. The substitution pattern on the spirolactam ring, particularly at the 9 position, is a key determinant of the pharmacological profile of these molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through the aminomethylation reaction. For example, the aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and formaldehyde leads to the formation of 7-substituted 1'-benzyl-2,4-dioxo-1H,5H-spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. This reaction demonstrates the potential for further chemical modification and diversification of the spirocyclic lactam scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their spirocyclic structure and the nature of the substituents. The antihypertensive activity of these compounds, particularly compound 21, is attributed to peripheral alpha 1-adrenoceptor blockade. The activity profile suggests that these compounds have the potential to interact with biological targets in a manner that is sensitive to their three-dimensional conformation and chemical functionality .
Scientific Research Applications
Antihypertensive Applications
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has been studied for its potential antihypertensive properties. Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones showed significant antihypertensive activity in spontaneously hypertensive rats. These compounds, particularly 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrated potency predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
CCR5 Antagonist for Antiviral Activities
The compound has been explored in the synthesis of CCR5 antagonists, which are significant in antiviral activities. A study identified a potent, selective, and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist, indicating its potential in antiviral therapies (Yang et al., 2009).
Treatment of Various Disorders
1,9-Diazaspiro[5.5]undecane-containing compounds have been proposed for treating a range of disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. Their biological activity and synthesis have been a subject of extensive study (Blanco‐Ania et al., 2017).
Soluble Epoxide Hydrolase Inhibition for Chronic Kidney Diseases
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, a class of compounds including 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, have been identified as potent soluble epoxide hydrolase inhibitors. They show promise as orally active agents for treating chronic kidney diseases (Kato et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-19-15(12-16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFUADWIRPMDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)CO2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608346 | |
Record name | 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1169699-64-2 | |
Record name | 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.